molecular formula C7H12BrCl2N3 B6608950 N1-(3-bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride CAS No. 2866353-16-2

N1-(3-bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride

Cat. No.: B6608950
CAS No.: 2866353-16-2
M. Wt: 289.00 g/mol
InChI Key: YIDUKFHPPHZZMS-UHFFFAOYSA-N
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Description

N1-(3-bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H12BrCl2N3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 3-bromopyridine with ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction is often conducted at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized to increase yield and purity, and may involve additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions may result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

N1-(3-bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N1-(5-bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride: This compound is similar in structure but has the bromine atom at a different position on the pyridine ring.

    N1-(3-chloropyridin-2-yl)ethane-1,2-diamine dihydrochloride: This compound has a chlorine atom instead of a bromine atom.

    N1-(3-fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride: This compound has a fluorine atom instead of a bromine atom.

Uniqueness

N1-(3-bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride is unique due to the presence of the bromine atom at the 3-position of the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature may confer specific properties that make it suitable for certain applications in research and industry.

Properties

IUPAC Name

N'-(3-bromopyridin-2-yl)ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3.2ClH/c8-6-2-1-4-10-7(6)11-5-3-9;;/h1-2,4H,3,5,9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDUKFHPPHZZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCN)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrCl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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